Cas no 6878-98-4 (Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
6878-98-4 structure
Product Name:Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Numero CAS:6878-98-4
MF:C22H25NO2
MW:335.43940615654
CID:503678
PubChem ID:120731
Update Time:2025-05-18
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
- TROPACINE [MI]
- CHEMBL3349189
- Tropanyl alpha-phenylbenzeneacetate
- ACETIC ACID, DIPHENYL-, 3.ALPHA.-TROPANYL ESTER
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- Q27255412
- PD163228
- 6878-98-4
- SCHEMBL250617
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, diphenylacetate
- Diphenylacetic acid 3-alpha-tropanyl ester
- Tropine diphenylacetate
- TROPACINE [WHO-DD]
- Acetic acid, diphenyl-, 3-alpha-tropanyl ester
- Tropacin
- 3.ALPHA.-TROPANYL DIPHENYLACETATE
- (Diphenylacetyl)atropine
- endo-alpha-Phenylbenzeneacetic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Piperidol 3-alpha-tropanyl ester
- Tropacine
- UNII-2PHN0YP48U
- Benzeneacetic acid, alpha-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate
- 3-alpha-Tropanyl diphenylacetate
- NA 184
- AKOS005267195
- 3-alpha-Diphenylacetoxytropine
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, diphenylacetate (ester)
- 2PHN0YP48U
- Diphenyltropine
-
- MDL: MFCD01677393
- Inchi: 1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
- Chiave InChI: IUTYUDPWXQZWTH-YOFSQIOKSA-N
- Sorrisi: O(C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)C1C[C@@H]2CC[C@H](C1)N2C
Proprietà calcolate
- Massa esatta: 335.18900
- Massa monoisotopica: 335.188529040g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 421
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- PSA: 29.54000
- LogP: 3.92480
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111834-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95% | 5g |
$760.77 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233.0CNY | 2021-07-13 | ||
| Crysdot LLC | CD11072254-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95+% | 5g |
$704 | 2024-07-18 |
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
6878-98-4 (Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) Prodotti correlati
- 1690-22-8(3a-Phenylacetoxy Tropane)
- 510-25-8(1,4-Naphthalenedicarboxylicacid, 1,2,3,4-tetrahydro-1-phenyl-,1,4-bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) ester, stereoisomer)
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso